![molecular formula C20H19N5O4S B2675401 2-硝基-N-(3-(6-(吡咯啉-1-基)吡啶并[3,2-d]嘧啶-3-基)苯基)苯磺酰胺 CAS No. 898422-01-0](/img/structure/B2675401.png)

2-硝基-N-(3-(6-(吡咯啉-1-基)吡啶并[3,2-d]嘧啶-3-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

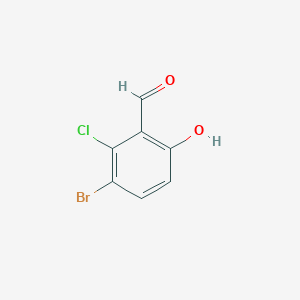

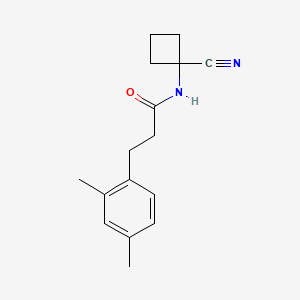

“2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C20H19N5O4S and a molecular weight of 425.46. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle , and a pyridazin-3-one, a versatile pharmacophore of medicinal significance .

Synthesis Analysis

The synthesis of compounds similar to “2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The pyridazin-3-one skeleton is usually prepared by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . A common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridazin-3-one. The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridazin-3-one is a versatile pharmacophore that can be easily functionalized at various ring positions .Chemical Reactions Analysis

The chemical reactions involving compounds like “2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” often involve the functionalization of preformed pyrrolidine rings . For example, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine, and analogous compounds can be accessed directly in modest yields through the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .科学研究应用

人碳酸酐酶抑制剂

对含氯代吡咯烷酮苯磺酰胺的研究表明,它们对人碳酸酐酶具有显著的结合亲和力和选择性,特别是与癌症相关的碳酸酐酶,如 CA IX。这些化合物已表现出低纳摩尔亲和力和作为特定同工酶的选择性抑制剂的进一步开发潜力,表明它们在癌症研究和治疗中的相关性 (Balandis 等人,2020)。

金属检测的光谱法

已合成了一种新型显色试剂,一种苯磺酰胺衍生物,用于光谱法检测镍 (II)。该方法非常灵敏,已成功应用于合金中 Ni(II) 的测定,展示了此类化合物在分析化学中的实用性 (Kadhim 等人,2020)。

未来方向

The future directions for research on this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the wide range of synthesized pyridazinone analogs along with their medicinal significance suggests that this privileged skeleton should be extensively studied for therapeutic benefits .

属性

IUPAC Name |

2-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c26-25(27)18-8-1-2-9-19(18)30(28,29)23-16-7-5-6-15(14-16)17-10-11-20(22-21-17)24-12-3-4-13-24/h1-2,5-11,14,23H,3-4,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPYDJQLYKNQNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2675328.png)

![2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide](/img/structure/B2675333.png)

![3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2675334.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2675337.png)

![2,4-dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2675338.png)